molecular formula C14H16N2O B2437473 6-(4-(Tert-butyl)phenyl)pyridazin-3-ol CAS No. 58897-73-7

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol

Cat. No. B2437473
CAS RN: 58897-73-7
M. Wt: 228.295
InChI Key: BGVKWSVCRLMBEZ-UHFFFAOYSA-N
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Description

“6-(4-(Tert-butyl)phenyl)pyridazin-3-ol” is a chemical compound with the CAS Number: 58897-73-7 . Its IUPAC name is 6-(4-tert-butylphenyl)-3(2H)-pyridazinone . The compound has a molecular weight of 228.29 .


Molecular Structure Analysis

The InChI code for “6-(4-(Tert-butyl)phenyl)pyridazin-3-ol” is 1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

Despite its lack of activity against bacterial and fungal strains, Furopyridine III and its heterocyclic derivatives (I and II) exhibit weak to moderate antioxidant activity compared to reference compounds. Antioxidants play a crucial role in preventing oxidative damage associated with diseases such as cancer and aging. While these compounds may not directly combat pathogens, their antioxidant potential is noteworthy .

Biological Relevance and Pharmacological Applications

Heterocyclic compounds containing the furo[2,3-b]pyridine skeleton are of interest due to their role as core structural units in pharmacological reagents. Researchers have explored various derivatives containing this scaffold for a wide range of biological and pharmacological activities . These compounds could potentially serve as leads for drug development or as tools for understanding biological processes.

Boc Protection and Halogen Exchange Reactions

The tert-butyl group is a versatile moiety in organic synthesis. For instance, it has been used in the mono-Boc protection of α,ω-diamines . Additionally, ligands with similar substituents play essential roles in halogen exchange reactions . Understanding these reactions can aid in designing new synthetic routes and functionalizing molecules.

Potential Biological Targets

Finally, the 1H-pyrazolo[3,4-b]pyridine scaffold, which shares some structural features with Furopyridine III, has been explored for a wide range of biological targets . Investigating the biological relevance of related compounds may reveal novel applications or therapeutic potential.

properties

IUPAC Name

3-(4-tert-butylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKWSVCRLMBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Tert-butyl)phenyl)pyridazin-3-ol

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